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Compound of Interest

Compound Name: tert-butyl (3S)-3-aminobutanoate

Cat. No.: B067648 Get Quote

In modern pharmaceutical development, the stereochemistry of an active pharmaceutical

ingredient (API) is not a trivial detail; it is a critical determinant of efficacy and safety. The

human body is a chiral environment, and as such, enantiomers of a drug molecule often exhibit

profoundly different pharmacological and toxicological profiles. This reality has driven a

significant demand for enantiomerically pure chiral intermediates—specialized molecules that

serve as foundational components for the synthesis of complex drug candidates.[1][2]

Tert-butyl (3S)-3-aminobutanoate stands out as a crucial chiral building block. Its structure

incorporates a stereogenic center at the C3 position, a primary amine for further

functionalization, and a tert-butyl ester, a widely used protecting group in organic synthesis.

The tert-butyl group provides steric hindrance that protects the carboxylic acid from unwanted

reactions while being readily removable under specific acidic conditions, a property highly

valued in multi-step synthetic pathways.[3][4][5] This guide provides a comprehensive overview

of the core physical properties of tert-butyl (3S)-3-aminobutanoate, offering researchers and

drug development professionals the technical data and procedural knowledge required for its

effective application.

Core Physicochemical Properties
The fundamental physical and chemical identifiers for tert-butyl (3S)-3-aminobutanoate are

summarized below. This data is essential for reaction planning, safety assessment, and quality

control.
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Property Value Source(s)

CAS Number 161105-54-0 [6][7][8]

Molecular Formula C₈H₁₇NO₂ [6]

Molecular Weight 159.23 g/mol [6]

Appearance
Clear, colorless to light yellow

liquid
[8]

Boiling Point 50 °C at 0.7 mmHg

Predicted Density 0.946 ± 0.06 g/cm³

Refractive Index
1.4230 to 1.4270 (at 20°C, 589

nm)
[8]

Specific Optical Rotation
+21° to +27° (c=1 in CHCl₃, at

20°C, 589 nm)
[8]

Purity (Typical) ≥95% (GC) [8]

A Note on Solubility
While quantitative solubility data is not extensively published, the molecular structure provides

clear guidance. The polar primary amine and ester carbonyl groups are contrasted by the

nonpolar alkyl chain and the bulky, hydrophobic tert-butyl group. Consequently, tert-butyl
(3S)-3-aminobutanoate exhibits poor solubility in water but is readily soluble in a wide range of

common organic solvents, including chloroform (CHCl₃), dichloromethane (DCM), ethyl

acetate, and tetrahydrofuran (THF). This solubility profile is a key consideration for its use in

organic synthesis, where anhydrous, non-aqueous conditions are often required.[4][9]

Spectroscopic Profile: Predicting the Molecular
Fingerprint
Spectroscopic analysis is fundamental to verifying the structure and purity of a chemical

intermediate. While a definitive published spectrum for this specific compound is elusive, its

structure allows for a highly accurate prediction of its key spectroscopic features.
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Predicted ¹H NMR Spectrum (in CDCl₃)
The proton NMR spectrum is the primary tool for structural elucidation. The following signals

are expected:
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~1.15 - 1.25 Doublet 3H -CH(CH₃)

The methyl

group on the

chiral center is

split by the

adjacent methine

proton.

1.45 Singlet 9H -C(CH₃)₃

The nine

equivalent

protons of the

tert-butyl group

have no adjacent

protons, resulting

in a strong,

characteristic

singlet.[10]

~1.50 - 1.70 Broad Singlet 2H -NH₂

The protons of

the primary

amine often

appear as a

broad singlet and

may exchange

with D₂O.

~2.30 - 2.45 Multiplet 2H -CH₂-C=O

These

diastereotopic

protons adjacent

to the carbonyl

are split by the

methine proton,

often resulting in

a complex

multiplet.

~3.30 - 3.50 Multiplet 1H -CH(NH₂) The methine

proton at the
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chiral center is

coupled to both

the adjacent

methyl and

methylene

groups, leading

to a complex

multiplet.

Predicted ¹³C NMR Spectrum (in CDCl₃)
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Chemical Shift (δ, ppm) Assignment Rationale

~23 -CH(CH₃) Aliphatic methyl carbon.

~28 -C(CH₃)₃

The three equivalent methyl

carbons of the tert-butyl group

give a strong signal.[10]

~43 -CH₂-C=O
Methylene carbon alpha to the

carbonyl.

~45 -CH(NH₂)

Methine carbon at the chiral

center, attached to the

nitrogen.

~81 -C(CH₃)₃

The quaternary carbon of the

tert-butyl ester group is highly

characteristic and deshielded

by the oxygen atom.[10]

~172 -C=O

The ester carbonyl carbon,

appearing significantly

downfield.

Predicted Infrared (IR) Spectrum
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IR spectroscopy identifies the key functional groups present in the molecule.

Wavenumber
(cm⁻¹)

Vibration Type Functional Group Rationale

3300 - 3400 N-H Stretch Primary Amine (-NH₂)

A characteristic pair of

medium-intensity

peaks for the

symmetric and

asymmetric stretching

of the primary amine.

2850 - 3000 C-H Stretch Alkanes

Strong absorptions

corresponding to the

sp³ C-H bonds in the

methyl, methylene,

methine, and tert-butyl

groups.

1725 - 1740 C=O Stretch Ester

A very strong, sharp

absorption peak

characteristic of the

ester carbonyl group.

[11]

1150 - 1250 C-O Stretch Ester

A strong absorption

corresponding to the

stretching of the C-O

single bond of the

ester.

The Role of Chirality in Drug Development
The positive specific optical rotation of tert-butyl (3S)-3-aminobutanoate confirms its chiral

nature and enantiomeric purity. In drug development, utilizing a single, known enantiomer is

critical because biological targets like enzymes and receptors are themselves chiral. An API

must have a precise three-dimensional structure to bind effectively to its target, much like a key
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fits into a lock. The "wrong" enantiomer may not only be inactive but could also bind to off-

targets, leading to undesirable side effects.

Fig. 1: Stereoselectivity in Drug-Receptor Interactions

Experimental Protocols for Physical Property
Determination
To ensure the quality and identity of tert-butyl (3S)-3-aminobutanoate in a research setting, a

series of standardized analytical procedures must be followed. The following protocols are

designed to be self-validating and reflect best practices in an organic chemistry laboratory.

Receive/Synthesize
Chiral Intermediate

Purity Check
(GC/HPLC)

Structural Verification
(NMR, IR, MS)

If ≥95% Pure

Chiral Integrity
(Polarimetry)

Physical Constants
(Boiling Point, Refractive Index)

Release for Synthesis

Fig. 2: Workflow for Chiral Intermediate Characterization
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Fig. 2: Workflow for Chiral Intermediate Characterization

Boiling Point Determination under Reduced Pressure
Causality: The compound has a high boiling point at atmospheric pressure and may

decompose upon heating. Vacuum distillation lowers the boiling point, allowing for purification

without thermal degradation.[12][13] The reported boiling point of 50 °C at 0.7 mmHg serves as

a reference.

Protocol:

Apparatus Setup: Assemble a micro-distillation apparatus using a small round-bottom flask,

a Claisen adapter, a thermometer, a condenser, and a receiving flask. Ensure all glassware

is dry and joints are properly greased.[12]

Vacuum Connection: Connect the vacuum adapter of the distillation setup to a vacuum trap,

which is then connected to a vacuum pump or water aspirator via thick-walled tubing. A

manometer should be placed between the trap and the vacuum source to monitor the

pressure.[12]

Sample Preparation: Place 1-2 mL of the liquid sample and a small magnetic stir bar or a few

boiling chips into the distillation flask to ensure smooth boiling.

Evacuation: Turn on the vacuum source and allow the pressure inside the apparatus to

stabilize. Adjust the vacuum to achieve a pressure at or near 0.7 mmHg.

Heating: Begin gently heating the distillation flask using a heating mantle or oil bath while

stirring.

Data Collection: Observe the temperature as the liquid begins to boil and condense on the

thermometer bulb. Record the temperature range over which the distillate is collected. This is

the boiling point at the recorded pressure.

Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus

to cool completely before slowly re-introducing air to the system to equalize the pressure.
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Optical Rotation Measurement (Polarimetry)
Causality: Polarimetry measures the extent to which a chiral compound rotates plane-polarized

light, which is a fundamental physical constant for an enantiomerically pure substance. This

measurement confirms the compound's chiral identity and provides an indication of its

enantiomeric purity.[14][15][16]

Protocol:

Instrument Preparation: Turn on the polarimeter and its sodium lamp (589 nm) source,

allowing it to warm up for at least 10-15 minutes for stabilization.[17]

Blank Measurement: Prepare a blank solution using the same solvent that will be used for

the sample (e.g., HPLC-grade Chloroform). Fill a clean polarimeter cell (typically 1 dm path

length) with the solvent, ensuring no air bubbles are present. Place the cell in the instrument

and zero the reading.[17]

Sample Preparation: Accurately weigh approximately 100 mg of tert-butyl (3S)-3-
aminobutanoate. Dissolve this in chloroform in a 10 mL volumetric flask and fill to the mark.

This creates a solution with a concentration (c) of approximately 0.01 g/mL (or 1 g/100mL).

Sample Measurement: Rinse the polarimeter cell with a small amount of the sample solution,

then fill the cell completely, again ensuring no air bubbles. Place the cell in the instrument

and record the observed rotation (α). Record the temperature (T).

Calculation: Calculate the specific rotation [α] using Biot's law: [α]ᵀλ = α / (l × c) Where:

α = observed rotation in degrees

l = path length in decimeters (dm)

c = concentration in g/mL.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR provides the most detailed information about the molecular structure,

confirming the connectivity of atoms and the chemical environment of each proton and carbon.

It is the definitive method for structural verification.
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Protocol:

Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., Chloroform-d, CDCl₃) in a small vial.[1]

Filtering: To ensure magnetic field homogeneity and sharp spectral lines, filter the solution

through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR

tube.

Instrument Setup: Insert the NMR tube into the spectrometer. The instrument will lock onto

the deuterium signal of the solvent and shim the magnetic field to optimize its homogeneity.

Data Acquisition: Acquire a ¹H NMR spectrum. Following this, acquire a broadband proton-

decoupled ¹³C NMR spectrum. For more detailed analysis, 2D experiments like COSY and

HSQC can be performed.

Data Processing: Process the acquired data (Fourier transform, phase correction, and

baseline correction). Integrate the ¹H signals and reference the spectra (e.g., to the residual

CHCl₃ signal at 7.26 ppm for ¹H and the CDCl₃ signal at 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR spectroscopy is a rapid and simple method to confirm the presence of key

functional groups (amine, ester carbonyl), providing a quick identity and quality check.

Protocol (Neat Liquid/ATR):

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR

spectrometer is clean.

Background Spectrum: Acquire a background spectrum of the empty, clean crystal. This is

crucial as it will be subtracted from the sample spectrum to remove interference from

atmospheric CO₂ and H₂O.[18]

Sample Application: Place a single drop of the neat liquid tert-butyl (3S)-3-aminobutanoate
directly onto the center of the ATR crystal.[2]
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Data Acquisition: Lower the instrument's pressure arm to ensure good contact between the

sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans to

improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.[18]

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g.,

isopropanol) and a soft lab wipe.

Safety, Handling, and Storage
Hazard Profile: Tert-butyl (3S)-3-aminobutanoate is classified as a corrosive material. It can

cause severe skin burns and serious eye damage.[19] Inhalation may cause respiratory

irritation.

Handling:

Personal Protective Equipment (PPE): Always handle this chemical inside a fume hood.

Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a

face shield.

Safe Practices: Avoid breathing vapors or mist. Do not allow the material to contact skin,

eyes, or clothing. Ensure adequate ventilation.

Storage:

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Incompatibilities: Keep away from strong oxidizing agents and strong acids.

References
Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC. (n.d.). National

Institutes of Health. [Link]

Synthesis of chiral building blocks for use in drug discovery. (n.d.). PubMed. [Link]

FTIR Analysis for Liquid Samples - What You Need to Know. (2025, April 2). Drawell. [Link]

NMR Sample Preparation. (n.d.). University of Arizona. [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 15 Tech Support

https://www.drawellanalytical.com/ftir-analysis-for-liquid-samples-what-you-need-to-know/
https://www.benchchem.com/product/b067648?utm_src=pdf-body
https://www.fishersci.ca/shop/products/tert-butyl-3s-3-aminobutanoate-95-thermo-scientific/ac337941000
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7175965/
https://pubmed.ncbi.nlm.nih.gov/16791016/
https://www.drawell.com/ftir-analysis-for-liquid-samples/
https://nmr.chem.arizona.edu/how/prepare-samples
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b067648?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Small molecule NMR sample preparation. (2023, August 29). Georgia Institute of

Technology. [Link]

NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. [Link]

Sample Preparation. (n.d.). University College London. [Link]

How to prepare a liquid sample for FTIR spectrum? (2021, January 24). ResearchGate.

[Link]

Chiral compound analyses and Faraday polarimetry. (n.d.). IBZ Messtechnik. [Link]

Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation. (2017, February 22).

JoVE. [Link]

Sample Preparation – FT-IR/ATR. (n.d.). Virginia Tech. [Link]

Liquid Samples. (n.d.). Shimadzu. [Link]

A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. (2023, August 29).

Synform. [Link]

5.4C: Step-by-Step Procedures for Vacuum Distillation. (2022, April 7). Chemistry LibreTexts.

[Link]

How to Use a Polarimeter Effectively. (n.d.). MRC Lab. [Link]

Micro-boiling point measurement. (n.d.). University of Calgary. [Link]

Estimation of Solvent Boiling Points based on Vacuum. (2022, September 14). YouTube.

[Link]

5.5 Polarimetry. (2019, May 19). Chemistry LibreTexts. [Link]

Boiling Point Under Vacuum: Detailed Explanations. (2022, November 26). YouTube. [Link]

Convenient Preparation of tert-Butyl Amino Acid Esters from tert-Butanol. (2025, August 6).

ResearchGate. [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 15 Tech Support

https://nmr.chemistry.gatech.edu/small-molecule-nmr-sample-preparation/
https://www.organomation.com/blog/nmr-sample-preparation-the-complete-guide
https://www.ucl.ac.uk/chemistry/facilities/nmr/sample-preparation
https://www.researchgate.net/post/How_to_prepare_a_liquid_sample_for_FTIR_spectrum
https://www.ibz-messtechnik.de/en/service/chiral-detector/
https://www.jove.com/v/5120/polarimeter-concept-of-chirality-enantiomers-optical-rotation
https://pcc.chem.vt.edu/sample-prep-ft-ir-atr/
https://www.shimadzu.com/an/service-support/technical-support/analysis-basics/ftir-basics/liquid/index.html
https://www.thieme-connect.de/products/ejournals/html/10.1055/s-0042-1751479
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/05%3A_Distillation/5.04%3A_Vacuum_Distillation/5.4C%3A_Step-by-Step_Procedures_for_Vacuum_Distillation
https://mrclab.com/how-to-use-a-polarimeter-effectively/
https://chem.ucalgary.ca/courses/351/laboratory/boilingpoint.html
https://www.youtube.com/watch?v=R9j0P4a19uI
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry(Vollhardt_and_Schore)/05._Stereoisomers/5.5%3A_Polarimetry
https://www.youtube.com/watch?v=gT-p4rA-vYg
https://www.researchgate.net/publication/242139870_Convenient_Preparation_of_tert-Butyl_Amino_Acid_Esters_from_tert-Butanol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b067648?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Boiling Point Of A Liquid Under Vacuum. (2016, April 4). Cheresources.com Community.

[Link]

tert-butyl (3S)-3-aminobutanoate. (n.d.). PubChem. [Link]

1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000112). (n.d.). Human

Metabolome Database. [Link]

Novel tert-Butylation of Carboxylic Acids and Alcohols. (n.d.). Thieme Chemistry. [Link]

A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. (n.d.). Organic

Chemistry Portal. [Link]

FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b).

(n.d.). ResearchGate. [Link]

What to expect from the tert-butanol 1D and 2D 13C NMR analysis? (2023, May 11).

Nanalysis. [Link]

Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]

FT-IR spectrum of tert-butyl... (n.d.). ResearchGate. [Link]

tert-Butyl Esters. (n.d.). Organic Chemistry Portal. [Link]

Tert-butyl 4-aminobutanoate hydrochloride. (n.d.). PubChem. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

2. drawellanalytical.com [drawellanalytical.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 15 Tech Support

https://www.cheresources.com/invision/topic/22818-boiling-point-of-a-liquid-under-vacuum/
https://www.benchchem.com/product/b067648?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/7021083
https://hmdb.ca/spectra/nmr_one_d/112
https://www.thieme-chemistry.com/news/articles/novel-tert-butylation-of-carboxylic-acids-and-alcohols.html
https://www.organic-chemistry.org/abstracts/lit4/1003.shtm
https://www.researchgate.net/figure/FT-IR-spectra-of-3-amino-1-propanol-a-and-tert-butyl-N-3-hydroxypropyl-carbamate-b_fig2_282880753
https://www.nanalysis.com/nmr-blog/2023/5/11/what-to-expect-from-the-tert-butanol-1d-and-2d-13c-nmr-analysis
https://www.rsc.org/suppdata/gc/c4/c4gc00678a/c4gc00678a.pdf
https://www.researchgate.net/figure/FT-IR-spectrum-of-tert-butyl-3a-chloroperhydro-2-6a-epoxyoxireno-e-isoindole-5_fig2_235754854
https://www.organic-chemistry.org/protectivegroups/carboxylicacids/tert-butyl-esters.htm
https://pubchem.ncbi.nlm.nih.gov/compound/24750478
https://www.benchchem.com/product/b067648?utm_src=pdf-custom-synthesis
https://www.cif.iastate.edu/nmr/nmr-tutorials/sample-preparation
https://www.drawellanalytical.com/sample-preparation-for-ftir-analysis-sample-types-and-prepare-methods/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b067648?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. researchgate.net [researchgate.net]

4. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme
Verlag [thieme.de]

5. tert-Butyl Esters [organic-chemistry.org]

6. tert-Butyl (3S)-3-aminobutanoate, 95%, Thermo Scientific Chemicals 100 mg | Buy Online
| Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

7. tert-butyl (3S)-3-aminobutanoate | C8H17NO2 | CID 7021083 - PubChem
[pubchem.ncbi.nlm.nih.gov]

8. tert-Butyl (3S)-3-aminobutanoate, 95%, Thermo Scientific Chemicals 1 g | Buy Online
[thermofisher.com]

9. thieme-connect.com [thieme-connect.com]

10. NMR blog - What to expect from the tert-butanol 1D and 2D 13C NMR analysis? —
Nanalysis [nanalysis.com]

11. researchgate.net [researchgate.net]

12. chem.libretexts.org [chem.libretexts.org]

13. m.youtube.com [m.youtube.com]

14. Chiral compound analyses and Faraday polarimetry | Chiral Detector - IBZ Messtechnik
[ibzmesstechnik.de]

15. mrclab.com [mrclab.com]

16. chem.libretexts.org [chem.libretexts.org]

17. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]

18. drawellanalytical.com [drawellanalytical.com]

19. tert-Butyl (3S)-3-aminobutanoate, 95%, Thermo Scientific Chemicals | Fisher Scientific
[fishersci.ca]

To cite this document: BenchChem. [Introduction: The Strategic Importance of Chiral Building
Blocks]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b067648#tert-butyl-3s-3-aminobutanoate-physical-
properties]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 15 Tech Support

https://www.researchgate.net/publication/379793866_Convenient_Preparation_of_tert-Butyl_Amino_Acid_Esters_from_tert-Butanol
https://www.thieme.de/en/thieme-chemistry/synform-news-novel-tert-butylation-of-carboxylic-acids-and-alcohols-174827.htm
https://www.thieme.de/en/thieme-chemistry/synform-news-novel-tert-butylation-of-carboxylic-acids-and-alcohols-174827.htm
https://www.organic-chemistry.org/protectivegroups/carboxyl/tert-butyl-esters.htm
https://www.fishersci.com/shop/products/tert-butyl-3s-3-aminobutanoate-95-thermo-scientific/AC337941000
https://www.fishersci.com/shop/products/tert-butyl-3s-3-aminobutanoate-95-thermo-scientific/AC337941000
https://pubchem.ncbi.nlm.nih.gov/compound/7021083
https://pubchem.ncbi.nlm.nih.gov/compound/7021083
https://www.thermofisher.com/order/catalog/product/337940010
https://www.thermofisher.com/order/catalog/product/337940010
https://www.thieme-connect.com/products/ejournals/pdf/10.1055/a-2161-9689.pdf
https://www.nanalysis.com/nmready-blog/2023/5/11/what-to-expect-from-the-tert-butanol-1d-and-2d-13c-nmr-analysis
https://www.nanalysis.com/nmready-blog/2023/5/11/what-to-expect-from-the-tert-butanol-1d-and-2d-13c-nmr-analysis
https://www.researchgate.net/figure/FT-IR-spectra-of-3-amino-1-propanol-a-and-tert-butyl-N-3-hydroxypropyl-carbamate-b_fig3_258379428
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/05%3A_Distillation/5.04%3A_Vacuum_Distillation/5.4C%3A_Step-by-Step_Procedures_for_Vacuum_Distillation
https://m.youtube.com/watch?v=G9a24YX323Y
https://ibzmesstechnik.de/literature/chiral-compound-analyses-and-faraday-polarimetry/
https://ibzmesstechnik.de/literature/chiral-compound-analyses-and-faraday-polarimetry/
https://www.mrclab.com/how-to-use-a-polarimeter-effectively
https://chem.libretexts.org/Courses/Purdue/Chem_26505%3A_Organic_Chemistry_I_(Lipton)/Chapter_5._Spectroscopy/5.5_Polarimetry
https://www.jove.com/v/10348/polarimeter-concept-of-chirality-enantiomers-optical-rotation
https://www.drawellanalytical.com/ftir-analysis-for-liquid-samples-what-you-need-to-know/
https://www.fishersci.ca/shop/products/tert-butyl-3s-3-aminobutanoate-95-thermo-scientific/ac337941000
https://www.fishersci.ca/shop/products/tert-butyl-3s-3-aminobutanoate-95-thermo-scientific/ac337941000
https://www.benchchem.com/product/b067648#tert-butyl-3s-3-aminobutanoate-physical-properties
https://www.benchchem.com/product/b067648#tert-butyl-3s-3-aminobutanoate-physical-properties
https://www.benchchem.com/product/b067648#tert-butyl-3s-3-aminobutanoate-physical-properties
https://www.benchchem.com/product/b067648#tert-butyl-3s-3-aminobutanoate-physical-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b067648?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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